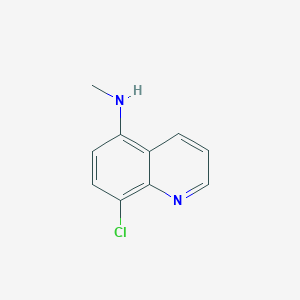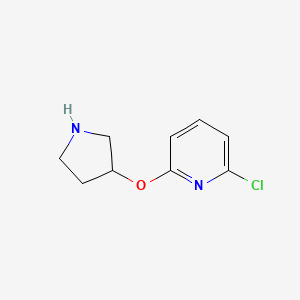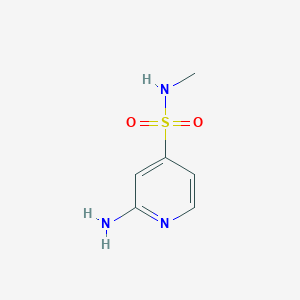
Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms The compound also contains an ethyl ester group, a methylamino group, and a methyl substituent on the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced to the pyrazole ring through a methylation reaction using methyl iodide and a strong base, such as sodium hydride.
Formation of the Ethyl Ester Group: The ethyl ester group can be introduced through the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Introduction of the Methylamino Group: The methylamino group can be introduced through the reaction of the corresponding amine with formaldehyde and formic acid in a reductive amination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidation products.
Reduction: The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form corresponding reduction products.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form corresponding substitution products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Medicine: The compound can be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry: The compound can be used as an intermediate in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Enzymes: The compound may bind to enzymes involved in metabolic pathways, thereby inhibiting or modulating their activity.
Interaction with Receptors: The compound may interact with receptors on the surface of cells, leading to changes in cellular signaling and function.
Modulation of Gene Expression: The compound may affect the expression of genes involved in various biological processes, leading to changes in protein synthesis and cellular behavior.
Comparaison Avec Des Composés Similaires
Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-3-(1h-pyrazol-1-yl)-2-(methylamino)propanoate: This compound lacks the methyl group on the pyrazole ring, which may affect its chemical properties and biological activity.
Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(amino)propanoate: This compound lacks the methyl group on the amino group, which may affect its reactivity and interactions with biological targets.
Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate:
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
ethyl 2-methyl-2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-5-16-10(15)11(3,12-4)8-14-7-6-9(2)13-14/h6-7,12H,5,8H2,1-4H3 |
Clé InChI |
KWMFQXKWZIRRTH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(CN1C=CC(=N1)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


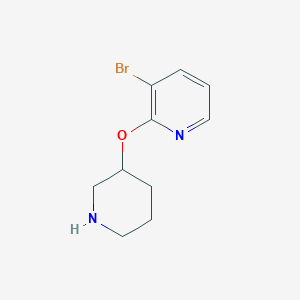
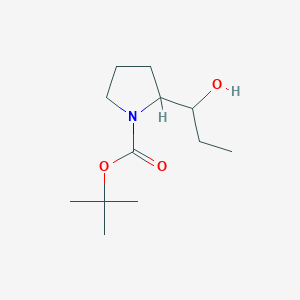
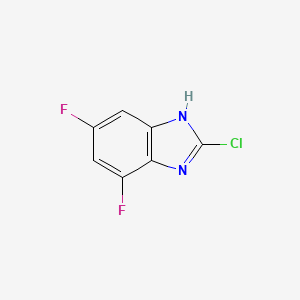
![Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
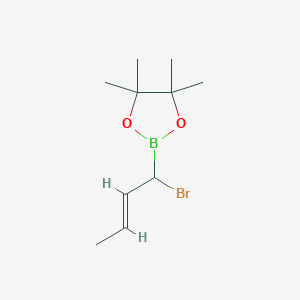

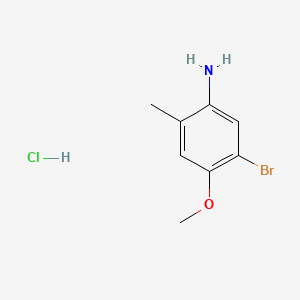
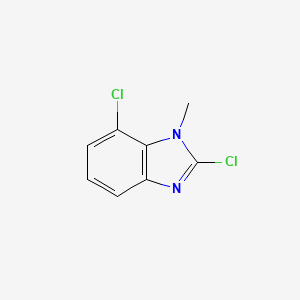
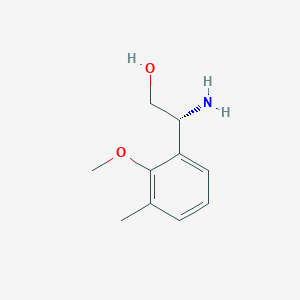
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B13547245.png)
